4-Fluoro-N-(BOC)indole
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Overview
Description
4-Fluoro-N-(tert-butoxycarbonyl)indole is a synthetic organic compound with the molecular formula C13H14FNO2 It is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(tert-butoxycarbonyl)indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoroindole.
Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain pure 4-Fluoro-N-(tert-butoxycarbonyl)indole.
Industrial Production Methods: While specific industrial production methods for 4-Fluoro-N-(tert-butoxycarbonyl)indole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(tert-butoxycarbonyl)indole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free indole derivative.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be obtained.
Deprotected Indole: Removal of the BOC group yields 4-fluoroindole.
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Fluoro-N-(tert-butoxycarbonyl)indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of indole-based biological pathways and as a precursor for bioactive molecules.
Medicine: Indole derivatives have shown potential in drug discovery, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(tert-butoxycarbonyl)indole is primarily related to its ability to participate in various chemical reactions. The fluorine atom enhances the compound’s reactivity, while the BOC group provides stability and protection during synthetic transformations. The indole core can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
4-Fluoroindole: Lacks the BOC protecting group, making it more reactive but less stable.
N-(tert-butoxycarbonyl)indole: Lacks the fluorine atom, resulting in different reactivity and biological properties.
4-Chloro-N-(tert-butoxycarbonyl)indole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: 4-Fluoro-N-(tert-butoxycarbonyl)indole is unique due to the combination of the fluorine atom and the BOC protecting group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
tert-butyl 4-fluoroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVFAXLKBJQDMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563251 |
Source
|
Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-45-3 |
Source
|
Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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